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Sulfo-Cy7-acid

Cat. No.: B613764
M. Wt: 682.8 g/mol
InChI Key: CZWUESRDTYLNDE-UHFFFAOYSA-N
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Description

Contextualizing Near-Infrared Fluorescent Probes in Biological and Biomedical Research

Near-infrared (NIR) fluorescence imaging, operating in the 700-1700 nm spectrum, has emerged as a powerful technique in biological and biomedical research. frontiersin.org This is due to several key advantages over traditional fluorescence imaging in the visible range. NIR light can penetrate deeper into biological tissues, allowing for non-invasive imaging of processes within living organisms. frontiersin.orgnih.govacs.org Furthermore, biological tissues exhibit lower autofluorescence in the NIR region, which significantly improves the signal-to-noise ratio and results in clearer, more sensitive images. nih.govacs.org These characteristics make NIR fluorescent probes essential for a variety of applications, including in vivo imaging, fluorescence microscopy, flow cytometry, and the development of molecular probes for bioanalytical assays. axispharm.comfrontiersin.org

The development of advanced NIR fluorescent probes is a rapidly progressing area of research, with a focus on creating novel materials and molecules with improved brightness, photostability, and target specificity. frontiersin.orgnih.gov These probes are crucial for visualizing a wide array of biological targets and processes, such as metal ions, signaling molecules, enzymes, nucleic acids, and proteins. nih.gov

Evolution of Cyanine (B1664457) Dyes and the Role of Sulfo-Cy7-acid Derivatives in Molecular Imaging Research

Cyanine dyes, first synthesized over a century ago, are a major class of synthetic dyes belonging to the polymethine group. wikipedia.org They are characterized by two nitrogen atoms linked by a polymethine chain, and their spectral properties can be tuned by altering the length of this chain. wikipedia.orgresearchgate.net Historically used to increase the sensitivity of photographic emulsions, their application in biotechnology began with the synthesis of derivatives containing reactive groups that allow for chemical linkage to biomolecules like proteins and nucleic acids. wikipedia.org

The cyanine family is broad, with dyes like Cy3 and Cy5 becoming popular for two-color detection. wikipedia.org The development of longer-wavelength cyanine dyes, such as Cy7, which is invisible to the naked eye and fluoresces in the near-infrared region, opened up new possibilities for in vivo imaging. wikipedia.org

This compound is a sulfonated derivative of the Cy7 dye. The addition of sulfonate groups was a key innovation in the 1990s, aimed at improving the water solubility and biocompatibility of cyanine dyes. biotium.com This modification reduces the tendency of the dye molecules to aggregate and self-quench, leading to brighter and more stable fluorescence. biotium.com this compound and its derivatives, such as Sulfo-Cy7 NHS ester and Sulfo-Cy7 dicarboxylic acid, are now widely used in molecular imaging research. lumiprobe.comlumiprobe.com They can be conjugated to various biomolecules, including antibodies and peptides, to create targeted probes for imaging specific cells or tissues. axispharm.comnih.gov For example, Sulfo-Cy7 has been incorporated into hybrid imaging agents for visualizing specific receptors on cancer cells. nih.gov

Significance of this compound Hydrophilicity in Aqueous Biological Research Environments

The introduction of sulfonic acid groups into the cyanine dye structure is a critical modification that imparts hydrophilicity, or good water solubility. This is particularly important for biological research, which is predominantly conducted in aqueous environments. The sulfonate groups on this compound render it highly soluble in water and common polar organic solvents like DMF and DMSO. lumiprobe.comlumiprobe.com

This enhanced water solubility offers several advantages. Firstly, it allows for the direct labeling of biomolecules in aqueous buffers without the need for organic co-solvents, which can be harsh and denature sensitive proteins. lumiprobe.com Secondly, the hydrophilicity of the dye helps to prevent the labeled biomolecule from aggregating or engaging in non-specific binding, which can lead to high background signals and inaccurate results. biotium.comnih.gov Studies have shown that increasing the number of sulfonate groups on a cyanine dye reduces its binding to serum proteins, which can in turn influence its biodistribution and excretion pathways in vivo. nih.gov Therefore, the hydrophilicity of this compound is a key feature that enhances its performance and reliability as a fluorescent probe in a wide range of biological and biomedical research applications. axispharm.com

Interactive Data Tables

PropertyValueSource
Molecular Formula C37H43N2KO8S2 lumiprobe.com
Molecular Weight 746.97 g/mol lumiprobe.com
Appearance Dark green powder lumiprobe.com
Solubility Water, DMF, DMSO lumiprobe.com
Absorption Maximum ~750 nm axispharm.com
Emission Maximum ~773 nm axispharm.com
DerivativeMolecular FormulaMolecular Weight ( g/mol )Key FeatureSource
Sulfo-Cyanine7 dicarboxylic acid C42H51N2KO10S2847.09Bifunctional with two carboxylic acid groups lumiprobe.comantibodies.com
Sulfo-Cy7.5 carboxylic acid C45H45K3N2O14S41083.4Structurally similar to indocyanine green with improved quantum yield broadpharm.com
Sulfo-Cyanine7 NHS ester C41H47KN3O10S2845.1Amine-reactive for labeling biomolecules

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H42N2O8S2 B613764 Sulfo-Cy7-acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWUESRDTYLNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Functionalization for Research Applications

Advanced Synthesis of Sulfo-Cy7-acid Core Structures

The synthesis of the Sulfo-Cy7 core structure is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general structure of cyanine (B1664457) dyes consists of two nitrogen-containing heterocyclic moieties connected by a polymethine chain. medchemexpress.com For Sulfo-Cy7, these are typically substituted indolenine rings.

Rational Design Principles for Sulfonated Heptamethine Cyanine Dyes

The design of sulfonated heptamethine cyanine dyes like this compound is guided by the need to optimize their performance in aqueous biological environments. Key design principles include:

Enhanced Water Solubility: The introduction of sulfonic acid (-SO3H) groups is a primary strategy to increase the hydrophilicity and water solubility of the dye. d-nb.info This is crucial for preventing aggregation in biological media, which can lead to fluorescence quenching and altered pharmacokinetic properties. d-nb.info

Improved Photostability and Quantum Yield: The core structure of Sulfo-Cy7 includes a rigidized heptamethine chain, which contributes to its high photostability and a quantum yield that is approximately 20% higher than its non-sulfonated counterpart, Cy7. lumiprobe.com

Tunable Spectral Properties: The absorption and emission maxima of cyanine dyes can be modulated by altering the length of the polymethine chain and the nature of the heterocyclic rings. Heptamethine cyanines are specifically designed to have spectral properties within the NIR window. acs.org

Reduced Non-specific Binding: The negative charge imparted by the sulfonate groups helps to minimize non-specific interactions with negatively charged biological macromolecules like nucleic acids and many proteins.

A new synthetic approach has been developed to create a class of hydrophilic, bioresponsive NIR fluorescent probes with appended sulfonates, which exhibit excellent physicochemical properties. nih.gov

Methodologies for Introducing Sulfonic Acid Groups for Enhanced Water Solubility

Several methods are employed to introduce sulfonic acid groups into the cyanine dye structure. A common approach involves the sulfonation of the indolenine precursor before the condensation reaction to form the final dye.

One established method utilizes chlorosulfonic acid in dichloromethane (B109758) to introduce sulfonic acid groups onto the benzene (B151609) rings of the cyanine structure. This reaction requires careful temperature control, typically between 0–5°C, to prevent degradation of the dye. An alternative strategy involves the use of sulfonated starting materials in the synthesis of the indolenine rings. For instance, the Fischer indole (B1671886) synthesis can be performed with a substituted hydrazine (B178648) that already contains a sulfonate group. mdpi.com

The synthesis of a water-soluble pentamethine dye with two sulfo groups has been achieved through a solution solid-phase synthesis method. mdpi.com

Strategies for Large-Scale Research Production with Reduced Side Reactions

The large-scale production of this compound for research purposes presents challenges related to side reactions and purification. To address these, several strategies have been developed:

Solvent Selection: The choice of solvent is critical. While dimethylformamide (DMF) is often used due to its ability to dissolve both the hydrophilic sulfonate groups and the hydrophobic cyanine core, recent studies have shown that using a mixture of acetic acid and acetonitrile (B52724) (1:3 v/v) can significantly reduce side reactions in large-scale batches (>50 g).

pH Control: Maintaining a stable pH is crucial, especially during the synthesis of activated esters. For NHS ester formation, the pH is typically maintained between 8.0 and 8.5 using a base like sodium carbonate or triethylamine (B128534) to enhance stability.

Purification Techniques: High-performance liquid chromatography (HPLC) and size-exclusion chromatography are standard methods for purifying the final product and removing unreacted starting materials and side products. Commercial suppliers often report purities of over 95%.

Modular Synthesis: A modular approach to the synthesis of cyanine dyes has been proposed, where sensitive functional groups are introduced in the final steps of the synthesis to avoid degradation under harsh reaction conditions. acs.org

Derivatization and Bioconjugation Handle Generation

To be useful in biological research, this compound must be derivatized to include reactive functional groups, or "handles," that can covalently attach to biomolecules such as proteins, antibodies, and nucleic acids.

Synthesis of this compound NHS Esters for Amine Reactivity

N-hydroxysuccinimide (NHS) esters are widely used to label biomolecules containing primary amines, such as the lysine (B10760008) residues in proteins. lumiprobe.com The synthesis of this compound NHS ester involves the activation of the carboxylic acid group of this compound.

The reaction is typically carried out by reacting the Sulfo-Cy7 carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The reaction is usually performed in an anhydrous organic solvent like DMF or dimethyl sulfoxide (B87167) (DMSO) at a controlled temperature, often between 25–40°C for 4–6 hours. Under optimized conditions, this reaction can achieve yields greater than 80%. The resulting Sulfo-Cy7 NHS ester can then be directly used for labeling proteins in an aqueous buffer at a slightly alkaline pH (typically 8.0-9.0).

Parameter Condition Reference
ReactantsSulfo-Cy7 carboxylic acid, N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
SolventDimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Temperature25–40°C
Reaction Time4–6 hours
pH for Conjugation8.0–9.0
Yield>80%

Preparation of this compound Maleimide (B117702) Derivatives for Thiol Conjugation

Maleimide derivatives of Sulfo-Cy7 are used for the specific labeling of thiol (sulfhydryl) groups, which are present in cysteine residues of proteins. The maleimide group reacts with thiols to form a stable thioether bond. broadpharm.com This reaction is typically performed at a pH between 6.5 and 7.5. broadpharm.com

The synthesis of Sulfo-Cy7 maleimide involves the conjugation of a maleimide-containing linker to the Sulfo-Cy7 core. For instance, a Sulfo-Cy7 carboxylic acid can be activated and then reacted with a linker that has both an amine group and a maleimide group. Alternatively, a Sulfo-Cy7 amine derivative can be reacted with a maleimide-containing NHS ester. axispharm.com

For site-specific peptide conjugation, Sulfo-Cy7-FSC-(mal)2 has been synthesized and reacted with thiol-containing peptides in phosphate-buffered saline (PBS) at room temperature. acs.org

Parameter Condition Reference
Reactive GroupMaleimide broadpharm.com
Target Functional GroupThiol (Sulfhydryl) broadpharm.com
pH for Conjugation6.5–7.5 broadpharm.com
Bond FormedThioether broadpharm.com

Functionalization with Azide (B81097) Groups for Click Chemistry Applications

The introduction of an azide (-N₃) moiety to the Sulfo-Cy7 core structure creates a highly versatile derivative for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. broadpharm.comlumiprobe.com Sulfo-Cy7 azide is particularly useful for its ability to react with molecules containing alkyne, BCN (bicyclononyne), or DBCO (dibenzocyclooctyne) groups to form a stable triazole linkage. broadpharm.commedchemexpress.com This reaction, often a strain-promoted alkyne-azide cycloaddition (SPAAC), is a metal-free process, which is advantageous for in vivo applications. medchemexpress.comnih.gov

The synthesis of Sulfo-Cy7 azide can be achieved by coupling a Sulfo-Cy7 NHS (N-hydroxysuccinimide) ester with a molecule containing a free amine and an azide group. snmjournals.org For instance, a protocol involves dissolving the purified free amine and Sulfo-Cy7 NHS ester in a solvent like DMF (dimethylformamide) and adding a base such as DIEA (N,N-Diisopropylethylamine) to catalyze the reaction. snmjournals.org The resulting azido-Sulfo-Cy7 can be purified using techniques like HPLC (High-Performance Liquid Chromatography). snmjournals.orgkcl.ac.uk One study reported obtaining the novel NIR azide precursor, azido-Sulfo-Cy7, with a 46% isolated yield. kcl.ac.uk This functionalized dye is highly water-soluble and serves as a crucial reagent for labeling biomolecules in aqueous environments. broadpharm.comlumiprobe.com

Table 1: Properties of Sulfo-Cy7 Azide

PropertyValueSource(s)
Excitation Maximum750 nm broadpharm.com
Emission Maximum773 nm broadpharm.com
Extinction Coefficient240,600 M⁻¹cm⁻¹ broadpharm.com
Fluorescence Quantum Yield0.24 broadpharm.com
SolubilityWater, DMF, DMSO broadpharm.com

Synthesis of Carboxylic Acid and Dicarboxylic Acid Forms for Diverse Linkages

Sulfo-Cy7 derivatives featuring one or two carboxylic acid (-COOH) groups are fundamental for a broad range of bioconjugation strategies. antibodies.comaxispharm.com The carboxylic acid moiety can be activated, typically using carbodiimide chemistry with N-hydroxysuccinimide (NHS) or sulfo-NHS, to form a reactive NHS ester. rsc.org This activated ester readily reacts with primary amine groups on proteins, peptides, and other biomolecules to form stable amide bonds. rsc.orgbroadpharm.com

The synthesis of Sulfo-Cy7 carboxylic acid provides a water-soluble NIR dye that can be used as a fluorescent marker or be activated for conjugation. lumiprobe.com The dicarboxylic acid version, Sulfo-Cy7 dicarboxylic acid, is a bifunctional derivative that allows for the linking of two different molecules or for creating more complex molecular assemblies. antibodies.comlabscoop.com These derivatives maintain the favorable spectral properties of the Cy7 core, with absorption and emission maxima around 750 nm and 773 nm, respectively. antibodies.com Their good solubility in aqueous solutions, DMF, and DMSO makes them suitable for various labeling protocols. antibodies.comlunanano.ca

Table 2: Characteristics of Carboxylic Acid Derivatives of Sulfo-Cy7

CompoundMolecular FormulaMolecular Weight (Da)Key FeatureSource(s)
Sulfo-Cy7 carboxylic acidC₃₇H₄₃N₂KO₈S₂746.97Single carboxylic acid group for conjugation. axispharm.comlumiprobe.com
Sulfo-Cy7 dicarboxylic acidC₄₂H₅₁N₂KO₁₀S₂847.09Two carboxylic acid groups for bifunctional linking. antibodies.comlunanano.ca
Sulfo-Cy7.5 carboxylic acidNot specifiedNot specifiedRigidized structure for improved quantum yield. broadpharm.com

Development of Rigid Meso-Substituted Heptamethine Dye Derivatives for Enhanced Stability

A significant challenge with traditional heptamethine cyanine dyes is their limited photostability and tendency to aggregate in aqueous media. researchgate.netresearchgate.net To overcome these limitations, research has focused on creating rigid meso-substituted derivatives. Introducing substituents at the central (meso) position of the polymethine chain and incorporating rigidifying elements, such as a cyclohexyl framework, enhances the dye's stability and optical performance. researchgate.netresearchgate.net

One approach involves the synthesis of an electroneutral rigid meso-sulfophenyloxy substituted heptamethine dye. researchgate.net The introduction of a carboxy end group via derivatization of a sulfonamide group can improve water solubility. researchgate.net Replacing the meso-chlorine atom in dyes like IR-780 with aryl substituents has been shown to yield fluorophores with 1.5- to 2-fold higher fluorescent quantum yields and increased resistance to nucleophilic degradation. nih.gov These structural modifications can shift the absorption further into the NIR region, which is beneficial for deeper tissue penetration in in vivo imaging. researchgate.net The photophysical properties of these meso-substituted dyes, including their absorption and emission profiles, are highly dependent on the nature of the substituent. mdpi.com

Bifunctional this compound Derivatives for Multi-Targeting Research

Bifunctional derivatives of this compound are engineered to carry two distinct functional moieties, enabling dual-modality imaging or the simultaneous targeting of multiple biological entities. snmjournals.orgnih.gov A common strategy involves using a chelator scaffold, such as Fusarinine (B1175079) C (FSC), which can be conjugated to both a targeting vector (like a peptide) and the Sulfo-Cy7 fluorophore. nih.govacs.org

For example, researchers have developed dual-modality imaging agents by coupling targeting vectors like a minigastrin analogue (MG11) or a cyclic RGD peptide to an FSC core that is also labeled with Sulfo-Cy7. nih.govacs.org These bifunctional probes, such as [⁶⁸Ga]Sulfo-Cy7-FSC-MG and [⁶⁸Ga]Sulfo-Cy7-FSC-RGD, combine the radioactive properties of Gallium-68 for PET imaging with the optical properties of Sulfo-Cy7 for fluorescence imaging. snmjournals.orgnih.gov Such agents have demonstrated high receptor affinity and specific targeting in preclinical models. nih.gov Another approach involves creating dual-labeled reagents like ¹²⁴I-Sulfo-Cy7-(PhS)₂Mal, which combines a radioisotope for PET imaging with the NIR fluorescence of Sulfo-Cy7 for potential use in fluorescence-guided surgery. kcl.ac.uk These multi-targeting and multi-modality probes are powerful tools for advanced diagnostics and therapeutic research. nih.govnih.gov

Bioconjugation Strategies for Advanced Molecular Probes

Covalent Labeling of Biomolecules for Research Applications

Sulfo-Cy7 is a near-infrared (NIR) fluorescent dye valued for its high water solubility and photostability. axispharm.comlumiprobe.comglpbio.com Its sulfonated nature makes it particularly suitable for labeling delicate biomolecules in aqueous environments without requiring organic co-solvents that could cause denaturation. apexbt.comglpbio.com This enhanced water solubility also helps to reduce the fluorescence quenching that can occur from dye-dye interactions on a labeled molecule. apexbt.comglpbio.com The dye's fluorescence emission in the NIR window (around 773-779 nm) is advantageous for deep-tissue imaging in living organisms due to the reduced background autofluorescence and high photon penetration at these wavelengths.

The most common strategy for labeling proteins and antibodies with Sulfo-Cy7 involves the use of its N-hydroxysuccinimide (NHS) ester derivative. Sulfo-Cy7 NHS ester reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptide chains, which are typically abundant and accessible on the surface of proteins. thermofisher.com

A standard labeling protocol involves several key steps. First, the protein or antibody must be prepared in an amine-free buffer, such as phosphate-buffered saline (PBS) or carbonate/bicarbonate buffer, at a pH between 8.0 and 9.0. This alkaline condition is crucial to deprotonate the primary amines, enhancing their nucleophilicity and reactivity toward the NHS ester. The lyophilized Sulfo-Cy7 NHS ester is dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution is then added to the protein solution at a carefully calculated molar ratio of dye to protein, typically ranging from 5:1 to 20:1. The reaction is generally incubated for 1-2 hours at 4°C or room temperature with gentle agitation. Following incubation, the unreacted, free dye is separated from the labeled protein conjugate using methods like dialysis or gel filtration desalting columns. lumiprobe.com The final step is to characterize the conjugate by calculating the degree of labeling (DoL), which is the average number of dye molecules per protein. This is determined spectrophotometrically by measuring the absorbance of the dye (at ~756 nm) and the protein (at 280 nm).

ParameterRecommended ConditionRationale
Reactive Dye Form Sulfo-Cy7 NHS EsterTargets primary amines (lysine, N-terminus).
Reaction Buffer Amine-free (e.g., PBS, Borate, Carbonate)Prevents competition with the target biomolecule.
pH 8.0 - 9.0Ensures primary amines are deprotonated and nucleophilic.
Dye Solvent Anhydrous DMSO or DMFSolubilizes the NHS ester for addition to the aqueous reaction.
Molar Ratio (Dye:Protein) 5:1 to 20:1Optimized to achieve sufficient labeling without causing protein precipitation or fluorescence quenching.
Reaction Temperature 4°C to Room Temperature4°C can help reduce protein aggregation and degradation.
Reaction Time 1 - 2 hoursSufficient for the reaction to proceed to completion.
Purification Desalting Column or DialysisEffectively removes unconjugated dye from the labeled protein.

This interactive table summarizes a typical protocol for labeling proteins with Sulfo-Cy7 NHS ester.

Peptides are routinely labeled with Sulfo-Cy7 for a variety of applications, including receptor binding studies and in vivo imaging. axispharm.commedchemexpress.com The methods for conjugating Sulfo-Cy7 to peptides are similar to those for proteins and primarily depend on the available functional groups on the peptide.

Amine-Reactive Labeling : For peptides containing lysine residues or a free N-terminus, Sulfo-Cy7 NHS ester is the reagent of choice. The conjugation chemistry is identical to that used for proteins, forming a stable amide bond. Given the smaller size of peptides, purification of the labeled product can often be achieved with high-performance liquid chromatography (HPLC), which provides excellent separation of labeled peptide, unlabeled peptide, and free dye.

Thiol-Reactive Labeling : An alternative and highly specific method involves targeting cysteine residues. Peptides can be synthesized with a cysteine residue specifically for conjugation. The thiol group (-SH) on the cysteine side chain is targeted by a Sulfo-Cy7 maleimide (B117702) derivative. broadpharm.com This reaction proceeds efficiently at a neutral pH of 6.5-7.5, forming a stable thioether bond. broadpharm.com This strategy is orthogonal to amine-based chemistry, allowing for site-specific labeling even in the presence of multiple lysine residues.

ParameterAmine-Reactive (NHS Ester)Thiol-Reactive (Maleimide)
Target Residue Lysine, N-terminusCysteine
Reactive Group on Dye N-hydroxysuccinimide (NHS) esterMaleimide
Optimal pH 7.2 - 9.0 thermofisher.com6.5 - 7.5 broadpharm.com
Resulting Bond AmideThioether
Specificity High; targets available primary amines.Very high; targets specific thiol groups.

This interactive table compares key aspects of amine-reactive and thiol-reactive conjugation strategies for peptides using Sulfo-Cy7 derivatives.

Labeling nucleic acids and oligonucleotides with Sulfo-Cy7 is crucial for applications in genetic analysis, fluorescence in situ hybridization (FISH), and molecular diagnostics. axispharm.comnih.gov

One of the most precise methods for creating fluorescently labeled oligonucleotides is through automated solid-phase synthesis. nih.gov In this approach, a Sulfo-Cy7 phosphoramidite (B1245037) is used as one of the building blocks during the synthesis cycle. nih.gov This allows for the site-specific incorporation of the dye at any desired position within the DNA or RNA sequence. nih.gov

Post-synthesis conjugation is another widely used technique. An oligonucleotide is first synthesized with a reactive functional group, such as a primary amine, at a specific location (commonly the 5' or 3' end). This amine-modified oligonucleotide is then reacted with Sulfo-Cy7 NHS ester in solution to form a stable conjugate. Alternatively, carbodiimide (B86325) chemistry, using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be employed to activate the 5'-terminal phosphate (B84403) of an RNA molecule for reaction with an amine-functionalized dye. nih.gov

The formation of a covalent amide bond between a Sulfo-Cy7 NHS ester and a primary amine on a biomolecule is a cornerstone of bioconjugation chemistry. This reaction is a type of nucleophilic acyl substitution. thermofisher.com

The process begins with the primary amine (-NH₂) of the biomolecule, which is deprotonated at physiological to alkaline pH (7.2-9.0), acting as a potent nucleophile. thermofisher.com This nucleophilic amine attacks the electron-deficient carbonyl carbon of the NHS ester group on the Sulfo-Cy7 molecule. This attack forms a transient, high-energy tetrahedral intermediate. Subsequently, this intermediate collapses, and the N-hydroxysuccinimide (NHS) moiety is eliminated as a stable leaving group. thermofisher.comthermofisher.com The final result is the formation of a highly stable amide bond that covalently links the Sulfo-Cy7 dye to the biomolecule. thermofisher.com The efficiency of this reaction is pH-dependent; the rate of reaction increases with pH as more of the amine groups are deprotonated, but this must be balanced against the increased rate of hydrolysis of the NHS ester at higher pH values. thermofisher.com

Nucleic Acid and Oligonucleotide Labeling Techniques

Engineering Hybrid Molecular Imaging Probes

The unique properties of Sulfo-Cy7 have been leveraged to create sophisticated hybrid or dual-modality imaging probes. These agents combine two or more imaging modalities into a single molecule, offering complementary information for preclinical research.

A powerful strategy for developing dual-modality probes involves using a chelator as a central scaffold. nih.govacs.org Chelators are molecules capable of binding tightly to metal ions. This approach enables the creation of probes for simultaneous positron emission tomography (PET) and fluorescence imaging (FI).

In a prominent example of this strategy, the siderophore-based chelator Fusarinine (B1175079) C (FSC) was used as a scaffold. nih.govacs.orgsnmjournals.org FSC possesses three primary amine functionalities that can be used for site-specific conjugation. snmjournals.org In one study, Sulfo-Cyanine7 carboxylic acid was activated and conjugated to one of the amines on the FSC scaffold to provide the near-infrared fluorescence signal. nih.gov The remaining amine sites were used to attach targeting vectors, such as a minigastrin analogue (MG11) or a cyclic RGD peptide, which direct the probe to specific cell surface receptors overexpressed in certain cancers (e.g., CCK2R or integrin αvβ3, respectively). nih.govacs.org

The chelating core of the FSC scaffold was then used to complex with a positron-emitting radionuclide, Gallium-68 (⁶⁸Ga), enabling PET imaging. nih.govacs.org The resulting dual-modality agents, such as [⁶⁸Ga]Sulfo-Cy7-FSC-MG and [⁶⁸Ga]Sulfo-Cy7-FSC-RGD, were evaluated in preclinical models. nih.gov These studies demonstrated high radiolabeling yields, excellent stability, and high receptor affinity. nih.govacs.org In vivo PET/CT and optical imaging in tumor-bearing mice showed specific tumor uptake. nih.govacs.org PET imaging allowed for visualization of the tumor at early time points (30-120 minutes post-injection), while optical imaging provided excellent tumor contrast at later time points (24-72 hours) as the probe cleared from non-target tissues. nih.govsnmjournals.org This work serves as a proof-of-principle for using a chelator as a scaffold to build complex, multi-functional imaging agents for preclinical research. nih.gov

Probe NameTargeting VectorTarget ReceptorReceptor Affinity (IC₅₀)Hydrophilicity (logD)
[⁶⁸Ga]Sulfo-Cy7-FSC-MG Minigastrin (MG11)CCK2R2.68 ± 0.53 nM nih.govsnmjournals.org-1.9 ± 0.17 nih.govsnmjournals.org
[⁶⁸Ga]Sulfo-Cy7-FSC-RGD c(RGDyK)Integrin αvβ₃0.81 ± 0.19 nM snmjournals.org-2.3 ± 0.16 nih.govsnmjournals.org

This interactive table presents research findings for two dual-modality imaging probes developed using a Fusarinine C (FSC) chelator scaffold.

Integration with Radiotracers for Combined Positron Emission Tomography (PET) and Optical Imaging in Animal Models

The integration of Sulfo-Cy7-acid derivatives with radionuclides has enabled the development of dual-modality imaging probes, combining the high sensitivity of Positron Emission Tomography (PET) with the high resolution of optical imaging. A key strategy involves using a chelator scaffold, such as Fusarinine C (FSC), which can be conjugated to both the Sulfo-Cy7 fluorophore and a targeting vector, and can stably chelate a radionuclide like Gallium-68 (⁶⁸Ga). nih.govacs.org

In one study, researchers developed two such divalent hybrid imaging agents: [⁶⁸Ga]Sulfo-Cy7-FSC-MG and [⁶⁸Ga]Sulfo-Cy7-FSC-RGD. nih.gov The Sulfo-Cy7 carboxylic acid was activated in situ and conjugated to the FSC scaffold. nih.govacs.org These agents demonstrated high radiolabeling yields and stability. nih.govacs.org

Animal imaging studies in tumor-bearing mice demonstrated the utility of these probes. Static PET imaging with [⁶⁸Ga]Sulfo-Cy7-FSC-MG confirmed receptor-specific uptake in tumors, which were visualized at 60 and 120 minutes post-injection. nih.govacs.org However, moderate target-to-organ contrast was observed due to tracer accumulation in the liver, spleen, and kidneys. nih.govacs.org For the [⁶⁸Ga]Sulfo-Cy7-FSC-RGD probe, PET images clearly visualized the tumor with high specificity, accompanied by renal elimination. nih.govacs.org

Optical imaging results were complementary. With Sulfo-Cy7-FSC-MG, the tumor began to be visualized with moderate contrast two hours after injection, while the best contrast for Sulfo-Cy7-FSC-RGD was achieved 24 hours post-administration. nih.govacs.org These studies showcase a feasible strategy for creating dual-modality PET and optical imaging probes, although optimization of the in vivo pharmacokinetics is an area for further development. nih.govacs.orgnih.gov

Table 1: Research Findings for ⁶⁸Ga-Sulfo-Cy7-FSC-based Dual-Modality Imaging Agents

Compound Target Receptor IC₅₀ (nM) Log D Internalized Activity (2h) In Vivo Tumor Visualization (PET)
[⁶⁸Ga]Sulfo-Cy7-FSC-MG CCK2R 2.68 ± 0.53 -1.9 ± 0.17 8.75 ± 1.32% Moderate contrast at 60 & 120 min p.i. nih.govacs.org
[⁶⁸Ga]Sulfo-Cy7-FSC-RGD αᵥβ₃ integrin 0.81 ± 0.19 -2.3 ± 0.16 N/A Clear visualization at 30 & 90 min p.i. nih.govacs.org

Data sourced from studies on A431-CCK2R and M21 cell lines and corresponding mouse xenograft models. nih.govnih.gov

Click Chemistry Approaches for Selective Bioconjugation in Complex Systems

Click chemistry provides a highly selective and efficient method for conjugating Sulfo-Cy7 to biomolecules, even in complex biological environments. interchim.fr This bioorthogonal strategy relies on the reaction between two functional groups that are largely inert to biological systems, ensuring that the labeling reaction occurs only between the intended molecules. interchim.fr

For Sulfo-Cy7, this is typically achieved by modifying the dye with either an azide (B81097) or a strained alkyne group. broadpharm.commedchemexpress.com

Sulfo-Cy7-azide: This derivative can react with biomolecules functionalized with alkyne groups through the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). medchemexpress.com It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained cyclooctyne (B158145) groups like Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN), which proceeds without the need for a copper catalyst. broadpharm.commedchemexpress.com

Sulfo-Cy7-DBCO: This derivative contains the DBCO functional group, which allows for selective and efficient conjugation with azide-containing biomolecules through copper-free click chemistry (SPAAC). taskcm.com

These click chemistry reagents enable the specific labeling of proteins, nucleic acids, and other biomolecules for applications in molecular imaging and cell tracking. interchim.frtaskcm.com The high specificity of the click reaction minimizes background signal and ensures that the probe is attached at the desired location. interchim.fr

Table 2: Sulfo-Cy7 Derivatives for Click Chemistry

Derivative Reactive Group Corresponding Partner Reaction Type Key Feature
Sulfo-Cy7-azide Azide (-N₃) Alkyne, DBCO, BCN CuAAC, SPAAC Versatile for both copper-catalyzed and copper-free reactions. broadpharm.commedchemexpress.com
Sulfo-Cy7-DBCO Dibenzocyclooctyne Azide (-N₃) SPAAC Enables copper-free conjugation, ideal for live-cell applications. taskcm.com

Considerations for Maintaining Bioconjugate Functionality

Impact of Labeling on Protein Denaturation and Stability in Aqueous Environments

The chemical properties of a fluorescent label can significantly impact the structure and stability of the target protein. Labeling with hydrophobic dyes can lead to protein aggregation and precipitation, particularly in aqueous solutions. researchgate.net

Sulfo-Cy7 is specifically designed to mitigate these issues. The "Sulfo" prefix indicates the presence of sulfonate groups (SO₃⁻) in its structure. These groups impart several beneficial properties:

Enhanced Hydrophilicity: The sulfonate groups make Sulfo-Cy7 highly water-soluble, allowing labeling reactions to be performed directly in aqueous buffers without the need for organic co-solvents that can denature sensitive proteins. apexbt.comglpbio.cominterchim.fr

Reduced Aggregation: The negative charges of the sulfonate groups help prevent the aggregation that can occur from dye-dye interactions or interactions between the dye and hydrophobic patches on the protein surface. researchgate.net This helps maintain the stability of the final bioconjugate.

Due to these characteristics, Sulfo-Cy7 and its derivatives are particularly well-suited for labeling delicate proteins or those prone to denaturation. glpbio.comlumiprobe.com The use of sulfonated cyanine (B1664457) dyes helps ensure that the biological activity and structural integrity of the labeled protein are preserved.

Strategies for Optimizing Labeling Efficiency in Hydrophobic Proteins

Labeling hydrophobic proteins, such as membrane proteins, presents unique challenges due to the poor accessibility of labeling sites and the potential for aggregation. Several strategies can be employed to optimize the conjugation of Sulfo-Cy7 to these proteins:

Solvent Optimization: For proteins embedded in membranes or with significant hydrophobic domains, using a mixed solvent system can improve dye solubility and accessibility. A common approach is to add a small percentage of an organic solvent, such as 10% dimethyl sulfoxide (DMSO), to the aqueous buffer.

pH Adjustment: The standard labeling of primary amines with NHS esters is most efficient at a pH of 8.0-9.0. For some hydrophobic proteins, temporarily increasing the buffer pH to 9.5 during the conjugation step may enhance labeling efficiency, provided the protein remains stable under these conditions.

Post-Labeling Stabilization: After the conjugation reaction, the addition of non-ionic detergents (e.g., 0.1% Tween-20) can help prevent the aggregation of the newly labeled hydrophobic protein. The success of these strategies can be validated using methods like SDS-PAGE or fluorescence correlation spectroscopy (FCS).

Minimizing Non-Specific Protein Interactions in Bioconjugates

Non-specific binding of fluorescently labeled bioconjugates can lead to high background signals and inaccurate results, particularly in imaging and assay applications. nih.govplos.org Several methods can be used to minimize these unwanted interactions:

Use of Blocking Agents: Incubating the sample with a protein-blocking additive, such as Bovine Serum Albumin (BSA), is a common and effective strategy. nih.govaatbio.com BSA shields charged and hydrophobic surfaces, reducing non-specific protein interactions. aatbio.com Typically, a concentration of 0.1% to 1% BSA is sufficient. aatbio.comnih.gov Other blocking agents like casein or gelatin can also be used. nih.gov

Buffer Optimization: Adjusting the properties of the buffer can significantly reduce non-specific binding. aatbio.com

Salt Concentration: Increasing the salt concentration (e.g., NaCl) helps to shield electrostatic interactions between charged proteins and surfaces. aatbio.com

Addition of Surfactants: For non-specific binding driven by hydrophobic interactions, adding a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 can be effective. nih.govaatbio.com

Inherent Dye Properties: The dye itself can influence non-specific binding. The sulfonate groups on Sulfo-Cy7 provide a net negative charge, which helps to minimize non-specific interactions through electrostatic repulsion. lumiprobe.com

Table 3: Strategies to Minimize Non-Specific Interactions of Bioconjugates

Strategy Mechanism Example Application Reference
Blocking Agents Shields charged and hydrophobic surfaces to prevent analyte adhesion. Adding 0.1-1% BSA to the assay buffer. nih.govaatbio.comnih.gov
Increase Salt Concentration Shields electrostatic charges, reducing charge-based interactions. Using buffers with higher concentrations of NaCl. aatbio.com
pH Adjustment Neutralizes the net charge of the protein by matching the buffer pH to its isoelectric point. Adjusting buffer pH to the pI of the target protein. aatbio.com
Add Surfactants Disrupts hydrophobic interactions between the analyte and surfaces. Adding low concentrations of Tween-20 or Triton X-100. nih.govaatbio.com

Table of Mentioned Compounds

Compound Name
This compound
Gallium-68 (⁶⁸Ga)
Fusarinine C (FSC)
[⁶⁸Ga]Sulfo-Cy7-FSC-MG
[⁶⁸Ga]Sulfo-Cy7-FSC-RGD
Sulfo-Cy7-azide
Sulfo-Cy7-DBCO
Dibenzocyclooctyne (DBCO)
Bicyclononyne (BCN)
Dimethyl sulfoxide (DMSO)
Tween-20
Bovine Serum Albumin (BSA)
Triton X-100
Casein

Advanced Applications in Biological and Biomedical Research

Near-Infrared Fluorescence Imaging Methodologies

Sulfo-Cy7-acid is a water-soluble fluorophore designed for the near-infrared (NIR) region of the spectrum, with typical excitation and emission maxima around 750 nm and 773 nm, respectively. nih.gov This operational wavelength is significant because it falls within the "NIR window" (700-900 nm), a range where biological tissues exhibit minimal autofluorescence and reduced light scattering. These characteristics lead to enhanced tissue penetration and a higher contrast in imaging results. nih.govacs.org The dye's structure, which includes sulfonate groups, not only confers high water solubility, crucial for use in aqueous biological environments, but also contributes to a high quantum yield and photostability. nih.govacs.orgaxispharm.comcreative-diagnostics.com These properties make Sulfo-Cy7 derivatives ideal for non-destructive imaging and monitoring of labeled molecules within living organisms. lumiprobe.com

Live Cell Imaging and Subcellular Localization Studies

Derivatives of this compound are extensively used to label biomolecules like proteins, antibodies, and peptides for live-cell imaging. medchemexpress.comalfa-chemistry.com The high water solubility of sulfonated cyanine (B1664457) dyes is particularly advantageous for labeling delicate proteins that may be prone to denaturation. lumiprobe.com Once conjugated, these fluorescent probes allow researchers to track the distribution, trafficking, and dynamics of biomolecules in living cells. alfa-chemistry.com

Detailed research has demonstrated the utility of Sulfo-Cy7 conjugates in studying receptor-mediated cellular uptake. In one study, bioconjugates were developed using Sulfo-Cy7, a fusarinine (B1175079) C (FSC) chelator scaffold, and targeting peptides (minigastrin or RGD). nih.gov These conjugates were used to perform cell uptake assays on specific cancer cell lines. The results showed highly specific, receptor-mediated internalization of the Sulfo-Cy7-labeled compounds. nih.gov For instance, the internalized activity of [68Ga]Sulfo-Cy7-FSC-MG in A431-CCK2R cells was 8.75 ± 1.32% after 2 hours of incubation. nih.gov Fluorescence-determined measurements for the same compound showed an uptake of 10.78 ± 1.04% under similar conditions, which was significantly reduced in blocking studies, confirming the specificity of the uptake. nih.gov

Table 1: In Vitro Cell Uptake of this compound Conjugates nih.gov
CompoundCell LineUptake Measurement MethodInternalized Activity / Uptake (%) after 2hComment
[68Ga]Sulfo-Cy7-FSC-MGA431-CCK2RRadioactivity8.75 ± 1.32Receptor-positive cells
Sulfo-Cy7-FSC-MGA431-CCK2RFluorescence10.78 ± 1.04Reduced to 1.65 ± 0.47% in blocked cells
[68Ga]Sulfo-Cy7-FSC-RGDM21Radioactivity4.41 ± 1.17αvβ3 positive cells
Sulfo-Cy7-FSC-RGDM21Fluorescence5.79 ± 0.88Reduced to 1.74 ± 0.25% in αvβ3 negative cells

Deep Tissue Penetration Research Using this compound

A primary advantage of using this compound for imaging is its ability to facilitate deep tissue penetration. nih.govresearchgate.net The dye's fluorescence in the near-infrared range minimizes interference from endogenous molecules in biological tissues, which reduces background signal and allows for clearer visualization of targets deep within an organism. axispharm.comcreative-diagnostics.com This makes Sulfo-Cy7 and its derivatives an ideal choice for in vivo and deep-tissue imaging applications where sensitivity and clarity are paramount. axispharm.comaxispharm.comlumiprobe.com Research involving fluorescence correlation spectroscopy (FCS) and transient state (TRAST) spectroscopy has further explored the photophysical properties of Sulfo-Cy7, confirming its suitability for advanced imaging techniques that rely on deep tissue access. researchgate.net

Fluorescence Microscopy Techniques for Cellular Structures and Dynamics

This compound conjugates are valuable reagents in fluorescence microscopy, enabling high-resolution imaging of cellular structures and their dynamic processes. axispharm.comaxispharm.com In techniques like confocal laser scanning microscopy, the dye provides a strong and stable signal for visualizing labeled components within cells. medchemexpress.com A general method for assessing the cellular uptake of nanoparticles labeled with a Cy7 derivative involves seeding cells, incubating them with the labeled nanoparticles, staining with Cy7, and imaging with a confocal microscope. medchemexpress.com This approach allows for detailed visualization of the nanoparticle localization within cellular compartments.

Flow Cytometry Applications for Cellular Analysis and Sorting

The distinct spectral properties of this compound make it a useful tool in flow cytometry. axispharm.com Its emission in the far-red to near-infrared spectrum allows it to be incorporated into multi-color analysis panels with minimal spectral overlap with dyes that excite at shorter wavelengths. This provides a distinct signal that can be used for the precise analysis and sorting of cells based on the presence of a labeled biomolecule on the cell surface or internally. axispharm.comaxispharm.com Many modern flow cytometers are equipped with lasers and filters capable of detecting Cy7, making it a common choice for this application.

Preclinical In Vivo Optical Imaging in Animal Models

The favorable characteristics of this compound, including its NIR fluorescence, high water solubility, and photostability, have led to its widespread use in preclinical in vivo optical imaging in animal models. axispharm.commedchemexpress.com The dye can be conjugated to various biomolecules, such as peptides or nanoparticles, to create targeted imaging probes. medchemexpress.com These probes are then administered to animal models, and their distribution and accumulation in tissues of interest, such as tumors, can be monitored non-invasively over time using specialized imaging systems. medchemexpress.com

Tracking Labeled Biomolecule Distribution and Dynamics in Organisms

A key application of this compound in preclinical research is the tracking of labeled biomolecules to understand their distribution and pharmacokinetics. nih.gov By conjugating Sulfo-Cy7 to targeting vectors, researchers can visualize the accumulation of these agents in specific organs and tissues.

Studies using hybrid imaging agents, which combine the fluorescent Sulfo-Cy7 dye with a radionuclide like Gallium-68 (⁶⁸Ga), have provided detailed insights into biodistribution. nih.govsnmjournals.org For example, the biodistribution of [68Ga]Sulfo-Cy7-FSC-RGD was evaluated in mice bearing U-87MG tumor xenografts. nih.gov The probe showed rapid blood clearance and high retention in the kidneys, indicating tubular reabsorption. nih.govacs.org Crucially, it demonstrated specific accumulation in the tumor tissue. nih.gov Similarly, [68Ga]Sulfo-Cy7-FSC-MG was used to visualize tumors in a different mouse model, confirming receptor-specific uptake in the target tissue, although it exhibited slower pharmacokinetics and higher liver accumulation compared to the RGD-based agent. nih.govacs.orgsnmjournals.org Optical imaging confirmed these findings, with tumor tissue becoming visible with moderate contrast two hours after injection for the MG-based probe. nih.govacs.org

Table 2: Ex Vivo Biodistribution of ⁶⁸Ga-labeled this compound Conjugates in Tumor-Bearing Mice nih.govacs.org
CompoundTime Post-InjectionOrgan/TissueUptake (% Injected Dose per Gram)
[68Ga]Sulfo-Cy7-FSC-MG (2 h p.i.)2 hBlood3.0 ± 0.5
Tumor10.3 ± 1.1
Liver25.7 ± 3.3
Spleen14.4 ± 2.6
Kidneys71.1 ± 7.0
[68Ga]Sulfo-Cy7-FSC-RGD (90 min p.i.)90 minBlood1.3 ± 0.2
Tumor6.5 ± 0.8
Liver~6-7
Muscle0.6 ± 0.1
Kidneys57.3 ± 4.6
Receptor-Mediated Uptake Studies in Xenograft Models

This compound is instrumental in studying receptor-mediated uptake of targeted molecules in xenograft models, which are crucial for cancer research. When conjugated to targeting ligands such as peptides or antibodies, the resulting fluorescent probes can be used to visualize and quantify the specific uptake by tumor cells that overexpress the target receptor.

In one study, a conjugate of Sulfo-Cy7, specifically [⁶⁸Ga]Sulfo-Cy7-FSC-MG, was used to investigate receptor-mediated internalization in A431-CCK2R cells, which express the cholecystokinin-2 receptor (CCK2R). The internalized activity was measured at 4.56 ± 0.39% after one hour and increased to 8.75 ± 1.32% after two hours of incubation. The specificity of this uptake was confirmed in blocking studies where receptor saturation with an excess of pentagastrin (B549294) significantly reduced the internalization to 0.19 ± 0.1% and 0.44 ± 0.41% at the same time points. acs.orgnih.gov

Similarly, another conjugate, [⁶⁸Ga]Sulfo-Cy7-FSC-RGD, was evaluated for its uptake in M21 cells, which are positive for the αvβ3 integrin receptor, and M21-L cells, which are negative for this receptor. The uptake in M21 cells was 2.45 ± 0.36% after one hour and 4.41 ± 1.17% after two hours. In contrast, the uptake in the receptor-negative M21-L cells was significantly lower, at 0.43 ± 0.25% and 0.71 ± 0.66% for the respective time points, demonstrating the receptor-specific nature of the interaction. acs.orgnih.gov

Fluorescence-based cell uptake studies further corroborated these findings. For instance, Sulfo-Cy7-FSC-MG showed a 10.78 ± 1.04% uptake in non-blocked A431-CCK2R cells after two hours, which was reduced to 1.65 ± 0.47% in blocked cells. acs.org For Sulfo-Cy7-FSC-RGD, the uptake was 5.79 ± 0.88% in αvβ3-positive cells and 1.74 ± 0.25% in αvβ3-negative cells. acs.org

Table 1: Receptor-Mediated Uptake of Sulfo-Cy7 Conjugates

CompoundCell LineTarget ReceptorIncubation Time (hours)% Internalized Activity (Radiolabeled)% Uptake (Fluorescence)
[⁶⁸Ga]Sulfo-Cy7-FSC-MGA431-CCK2RCCK2R14.56 ± 0.39-
28.75 ± 1.3210.78 ± 1.04
[⁶⁸Ga]Sulfo-Cy7-FSC-RGDM21 (αvβ3-positive)αvβ3 Integrin12.45 ± 0.36-
24.41 ± 1.175.79 ± 0.88
M21-L (αvβ3-negative)10.43 ± 0.25-
20.71 ± 0.661.74 ± 0.25
Investigating Tumor Localization and Clearance Kinetics in Research Models

The pharmacokinetic properties of this compound conjugates, including their localization to tumors and subsequent clearance from the body, are critical aspects of their evaluation as imaging agents. snmjournals.orgresearchgate.net

Biodistribution studies of [⁶⁸Ga]Sulfo-Cy7-FSC-MG in mice with A431-CCK2R xenografts revealed slow clearance kinetics. acs.org The tracer showed high accumulation in the kidneys, with 71.1 ± 7.0% of the injected dose per gram (%ID/g) at 2 hours post-injection. acs.org Blood clearance was also slow, leading to significant liver accumulation (25.7 ± 3.3% ID/g at 2 hours). acs.orgsnmjournals.org Tumor uptake was observed at 3.1 ± 0.9% and 3.8 ± 0.7% ID/g at 1 and 2 hours, respectively. acs.org The tumor-to-CCK2R-negative-tumor ratio increased from 1.5 to 3.1 over this period, indicating target-specific accumulation. acs.org Optical imaging showed that while non-targeted tissues were prominent at 1 hour, the tumor became moderately visualized by 2 hours, with improved contrast at later time points (24-72 hours). acs.orgsnmjournals.org

In contrast, [⁶⁸Ga]Sulfo-Cy7-FSC-RGD, evaluated in mice with U-87MG xenografts, exhibited faster clearance from the blood. acs.org It showed high tumor accumulation of 10.1 ± 0.8% ID/g at 30 minutes, which remained high at 7.5 ± 0.8% ID/g after 90 minutes. acs.org This conjugate was rapidly cleared from the blood, with moderate liver accumulation (around 6-7% ID/g) and high kidney retention. acs.orgsnmjournals.org PET imaging clearly visualized the tumor, and fluorescence imaging provided the best contrast 24 hours after administration, after which the probe was washed out from the tumor tissue by 48 hours. acs.orgsnmjournals.org

Table 2: Biodistribution of [⁶⁸Ga]Sulfo-Cy7-FSC-MG in A431-CCK2R Xenograft Model

Time Post-InjectionTumor (%ID/g)Blood (%ID/g)Liver (%ID/g)Kidneys (%ID/g)
1 hour3.1 ± 0.94.7 ± 0.7--
2 hours3.8 ± 0.73.0 ± 0.525.7 ± 3.371.1 ± 7.0

Molecular Probing and Sensing Mechanisms

The inherent fluorescent properties of this compound make it a valuable component in the design of molecular probes and sensors for various bioanalytical applications.

Studying Molecular Interactions in Bioanalytical Assays

This compound and its derivatives are widely used as molecular probes to study interactions between biomolecules. axispharm.comaxispharm.com Their utility stems from their ability to be conjugated to proteins, nucleic acids, and other molecules of interest without significantly altering their biological function. The interaction of these labeled biomolecules can then be monitored through changes in fluorescence. For example, the interaction of Sulfo-Cy dyes with nucleic acids can occur through electrostatic interactions with the backbone or stacking interactions with the nucleobases, both of which can lead to an increase in the dye's photon yield. nih.gov This principle is harnessed in techniques like Förster resonance energy transfer (FRET) to study conformational changes and binding events. nih.gov

Development of Bioresponsive "Turn-On" Probes for Specific Biomarkers

A significant area of research involves the development of "turn-on" fluorescent probes using this compound. These probes are designed to be non-fluorescent or weakly fluorescent initially but exhibit a strong fluorescent signal upon interaction with a specific biomarker. This "turn-on" mechanism provides a high signal-to-noise ratio, which is advantageous for sensitive detection. researchgate.net

One strategy for creating such probes involves modifying the cyanine structure in a way that quenches its fluorescence. This quenching can be reversed by a specific biological event, such as enzymatic cleavage or a change in the microenvironment. For example, a probe for β-galactosidase, an enzyme associated with cellular senescence, was developed based on a Cy7 fluorophore. nih.gov The probe, sulfonic-Cy7Gal, is initially non-emissive but becomes highly fluorescent upon hydrolysis by β-galactosidase. nih.gov This allows for the in vivo detection of β-galactosidase activity. nih.gov Similar principles have been applied to create probes that respond to other biomarkers, enabling the imaging of specific cellular processes and disease states. nih.govulisboa.pt

Enzymatic Sensing Applications, e.g., HRP-Catalyzed Oxidation for Metabolite Assays

This compound has been identified as a novel near-infrared substrate for horseradish peroxidase (HRP). acs.orgnih.govresearchgate.net This property has been exploited to develop enzymatic sensing assays for various metabolites. acs.orgnih.gov In these assays, the metabolite of interest is oxidized by a specific oxidase, producing hydrogen peroxide (H₂O₂). The H₂O₂ then serves as a co-substrate for HRP, which catalyzes the oxidation of this compound. acs.orgacs.org This oxidation reaction leads to a loss of the dye's fluorescence, which can be quantified to determine the concentration of the initial metabolite. acs.orgacs.org

The proposed mechanism for the HRP-catalyzed oxidation of this compound (S7) involves a one-electron oxidation to form a radical species (S7•+). Subsequently, two of these radicals undergo a disproportionation reaction to generate the double oxidized, non-fluorescent product (S7²⁺) and regenerate the original S7 substrate. acs.orgnih.gov This system has been applied to create assays for metabolites like lactate (B86563) in whole blood, where the near-infrared fluorescence of Sulfo-Cy7 minimizes interference from hemoglobin. acs.orgacs.org

Table 3: HRP-Catalyzed Oxidation of this compound

ReactantsEnzymeMechanismOutcomeApplication
This compound (S7) + H₂O₂Horseradish Peroxidase (HRP)One-electron oxidation followed by disproportionationLoss of fluorescenceMetabolite sensing (e.g., lactate, uric acid, cholesterol)

Investigation of this compound as a Colorimetric Chemosensor for Metal Cation Recognition

Derivatives of cyanine dyes, including sulfo-cyanines, have been investigated for their potential as colorimetric chemosensors for the detection of metal cations. mdpi.comuminho.pt These dyes can exhibit a visible color change upon binding to specific metal ions, allowing for "naked-eye" detection. researchgate.netresearchgate.net

In one study, a sulfo-cyanine dye was evaluated for its ability to recognize various metal cations in an acetonitrile (B52724) solution. mdpi.comuminho.pt The dye displayed a highly sensitive and selective colorimetric response, changing from blue to colorless in the presence of copper (Cu²⁺) and iron (Fe³⁺) ions. mdpi.comuminho.pt This response is attributed to the coordination of the metal cation with the cyanine molecule, which alters its electronic structure and, consequently, its absorption of visible light. researchgate.net While this specific study used a sulfo-Cy5 derivative, the principles are applicable to the broader class of sulfo-cyanine dyes, including Sulfo-Cy7, for the development of sensors for biologically and environmentally relevant metal ions. mdpi.comresearchgate.netacs.org Other research has also explored water-soluble Schiff-base ligands that show fluorescence quenching and colorimetric changes upon binding to various metal ions like Cu²⁺, Ni²⁺, Cr³⁺, and Co²⁺. acs.org

Novel Imaging Concepts and Technologies

The unique photophysical properties of this compound have positioned it at the forefront of innovative imaging research. Its application extends to cutting-edge technologies that aim to enhance imaging sensitivity, specificity, and resolution in complex biological systems.

A significant challenge in the clinical application of Cerenkov luminescence (CL) imaging is its inherently low signal intensity. nih.gov To overcome this limitation, a novel strategy has been developed that converts the weak Cerenkov signal into a much stronger and more durable fluorescence signal. nih.gov This method utilizes a derivative of Sulfo-Cy7, specifically a Cy7 azide (B81097) synthesized from a sulfo-Cy7 NHS ester, for localized tagging within a tumor. nih.govsnmjournals.org

The core principle involves the use of radionuclides, such as those in ¹⁸F-FDG or ⁹⁰Y-labeled DOTA-RGD peptides, which generate Cerenkov luminescence. nih.govsnmjournals.org This localized light emission is sufficient to photoactivate the azide moiety on the Cy7 probe, converting it into a highly reactive nitrene. nih.gov This nitrene then rapidly forms covalent bonds with nearby cellular components, effectively "sticking" the fluorescent tag at the site of the radionuclide accumulation. nih.gov This process achieves a localized concentration of the fluorophore, leading to a persistent and significantly amplified fluorescence signal that is more easily detected than the original CL. nih.govsnmjournals.org

In preclinical research models, this Cerenkov-activated approach has been successfully demonstrated. In vitro experiments showed that fibrosarcoma cells that had taken up ¹⁸F-FDG exhibited a significantly higher fluorescence signal after exposure to Cy7 azide compared to control cells without the radionuclide. nih.govsnmjournals.org In vivo studies using tumor-bearing mice further validated the concept. nih.gov When a tumor-targeting radionuclide, ⁹⁰Y-DOTA-RGD, was administered followed by the Cy7 azide, a localized and lasting fluorescence signal was detected specifically in the tumors. nih.govsnmjournals.org This strategy provides a method to enhance intraoperative fluorescence imaging and to better assess the distribution of the radiation dose in tissues. nih.govsnmjournals.org

This compound is a valuable component in the development of hybrid or dual-modality imaging agents, particularly for combined Positron Emission Tomography (PET) and optical imaging. acs.orgnih.gov This approach leverages the high sensitivity and quantitative nature of PET for whole-body imaging with the high resolution of fluorescence imaging for surface or intraoperative guidance. acs.org The high water solubility, favorable near-infrared (NIR) emission spectrum (approximately 750 nm excitation/773 nm emission), and high quantum yield of Sulfo-Cy7 make it an excellent choice for the optical component of these probes. acs.org

In a proof-of-principle study, the siderophore-based chelator Fusarinine C (FSC) was used as a scaffold to create dual-modality probes. acs.orgsnmjournals.org this compound was conjugated to the FSC core, which also chelates the positron-emitting radionuclide Gallium-68 (⁶⁸Ga). acs.org Targeting ligands, such as a minigastrin analog (MG) or the cyclic peptide RGD, were also attached to the scaffold to direct the probe to specific cellular receptors, like the cholecystokinin-2 receptor (CCK2R) or αvβ3 integrins, respectively. acs.orgsnmjournals.org

Biodistribution of [⁶⁸Ga]Sulfo-Cy7-FSC-MG 2 Hours Post-Injection acs.orgsnmjournals.org
Organ% Injected Dose per Gram (%ID/g)
Kidneys71.1 ± 7.0
Liver25.7 ± 3.3
Blood3.0 ± 0.5

This compound (often abbreviated as SCy7 in this context) is utilized in advanced spectroscopic techniques like Fluorescence Correlation Spectroscopy (FCS) to investigate its photophysical behavior, including dye blinking and photoisomerization. acs.org FCS is a powerful method that analyzes fluctuations in fluorescence intensity as single molecules diffuse through a tiny observation volume, providing insights into processes that occur on a microsecond to millisecond timescale. diva-portal.orgdiva-portal.org

Research using FCS and a related technique, Transient State (TRAST) spectroscopy, has revealed the complex photodynamics of Sulfo-Cy7. acs.orgresearchgate.net Upon laser excitation, the dye can undergo reversible transitions between its stable, highly fluorescent all-trans ground state and other, less fluorescent or non-fluorescent "dark" states. acs.orgdiva-portal.org One key process is photo-induced isomerization, where the molecule switches to a mono-cis isomer. acs.orgdiva-portal.org

More detailed investigations have identified a more complex, three-state model for the photoisomerization kinetics of Sulfo-Cy7. acs.orgresearchgate.net These studies, combining FCS with spectral-TRAST, have identified an additional photoisomerized state that is not dark but rather has its own distinct, red-shifted emission spectrum compared to the primary trans-isomer. acs.orgresearchgate.net The formation and kinetics of this red-emissive state are sensitive to environmental factors such as viscosity and polarity, suggesting potential applications for Sulfo-Cy7 as an environmental sensor. researchgate.net Understanding these blinking kinetics is crucial for quantitative applications like single-molecule imaging, super-resolution microscopy, and Förster Resonance Energy Transfer (FRET), as the presence of these alternative states can influence fluorescence readouts. acs.org

Key Findings on Sulfo-Cy7 Blinking Kinetics from FCS/TRAST Studies
FindingTechnique(s)Reference
Identification of photo-induced isomerization between trans and cis states.FCS, TRAST acs.orgdiva-portal.org
Discovery of a red-emissive photoisomerized state.FCS, spectral-TRAST acs.orgresearchgate.net
Kinetics are consistent with a three-state photoisomerization model.FCS, TRAST acs.orgresearchgate.net
Photoisomerization kinetics depend on local environmental conditions (viscosity, polarity).TRAST researchgate.net

Mechanistic Investigations and Probe Optimization in Research

Understanding Photophysical Properties for Enhanced Research Performance

The utility of a fluorescent probe is defined by its photophysical characteristics. For Sulfo-Cy7-acid, research has focused on enhancing its photostability, improving its quantum yield, and mitigating issues like aggregation and quenching to ensure optimal performance in various research settings.

Studies on Photostability Enhancement in Cyanine (B1664457) Dyes

Cyanine dyes, including this compound, are known for their high extinction coefficients and tunable absorption and emission spectra. However, their application can be limited by photobleaching. Research has shown that the photostability of cyanine dyes can be enhanced by modulating the dye's environment or by the proximal conjugation of protective agents. biorxiv.org Sulfo-Cy7 is recognized as having higher photostability compared to the parent Cy7® fluorophore. lumiprobe.comtargetmol.comglpbio.comtargetmol.com This inherent stability, combined with its other favorable properties, makes it a valuable tool for long-term imaging studies. axispharm.com

Research into Quantum Yield Improvement in this compound Analogs

The quantum yield of a fluorophore is a measure of its fluorescence efficiency. Sulfo-Cy7 is an improved analog of the Cy7® fluorophore, with some sources stating a 20% to 23% improvement in quantum yield. lumiprobe.comantibodies.comtargetmol.comglpbio.comtargetmol.com The fluorescence quantum yield for this compound is reported to be 0.24. lumiprobe.comlumiprobe.com The introduction of a trimethylene bridge in the structure of Sulfo-Cyanine7.5, a related dye, is noted to increase its quantum yield compared to Indocyanine Green (ICG). lumiprobe.com Research has also explored the development of new heptamethine cyanines with peripheral substituents, such as short polyethylene (B3416737) glycol chains, which maintain a high quantum yield even at high labeling densities on biomolecules. nih.gov

Mitigation of Dye Aggregation and Fluorescence Quenching

Dye aggregation is a common issue with fluorescent probes, often leading to a reduction in fluorescence intensity, a phenomenon known as quenching. nih.gov This is particularly relevant when labeling biomolecules, as over-labeling can cause the formation of H-aggregates, which are characterized by a blue-shifted absorption band and decreased fluorescence. nih.gov

The introduction of sulfonate groups is a primary strategy to increase water solubility and reduce the fluorescence-quenching that can arise from dye-dye interactions. apexbt.comadcreviews.com The sulfonate groups on this compound enhance its hydrophilicity, which helps to prevent aggregation and makes it particularly suitable for labeling delicate proteins that are prone to denaturation. lumiprobe.comglpbio.comapexbt.com While sulfonation is a common method, research has also focused on creating aggregation-resistant fluorophores through other structural modifications. For instance, new heptamethine cyanines with short polyethylene glycol chains have been shown to exhibit no evidence of H-aggregation even at high labeling densities. nih.gov

It is also important to control the labeling ratio to avoid over-labeling, which can lead to fluorescence quenching. In some cases, the formation of J-aggregates, which have red-shifted absorption bands and enhanced luminescence, can be beneficial for light absorption in the near-infrared spectrum. researchgate.netmdpi.com

Solvatochromic and Fluorogenic Properties for Environmental Sensing

Solvatochromic and fluorogenic dyes are valuable tools for environmental sensing as their fluorescence properties change in response to their microenvironment, such as polarity and viscosity. nih.govcore.ac.uk These dyes are often "push-pull" systems that undergo intramolecular charge transfer, causing their emission to shift to longer wavelengths in more polar solvents. nih.gov

While extensive research exists on the solvatochromic properties of other cyanine dyes for sensing metal cations and for thermal sensing, specific studies detailing the solvatochromic and fluorogenic properties of this compound for broad environmental sensing are less common in the provided search results. uminho.ptwiley.commdpi.com However, the general principles of solvatochromism in cyanine dyes suggest that this compound could potentially be used in such applications. nih.govcore.ac.ukuminho.pt For example, a sulfo-cyanine dye has been studied as a colorimetric chemosensor for the detection of Cu²⁺ and Fe³⁺. uminho.pt

Mechanisms of Interaction with Biological Components

The ability of this compound to be used as a fluorescent label is dependent on its ability to form stable bonds with biomolecules. This is typically achieved through covalent attachment.

Receptor Affinity and Specificity Studies in Cellular Systems

Sulfo-Cy7 is frequently conjugated to targeting vectors like peptides or antibodies to investigate their binding characteristics to specific cellular receptors. nih.gov The intrinsic fluorescence of the dye allows for quantitative assessment of receptor affinity and specificity without the need for radioactivity, although it is also used in dual-modality probes that combine fluorescence with positron emission tomography (PET). nih.govbmglabtech.com

Research has demonstrated the utility of Sulfo-Cy7-labeled bioconjugates in determining binding affinities (often expressed as the half-maximal inhibitory concentration, IC50) for various receptors. For instance, a conjugate of Sulfo-Cy7 with a minigastrin analogue (Sulfo-Cy7-FSC-MG) showed a high affinity for the cholecystokinin-2 receptor (CCK2R), with IC50 values of 2.81 ± 0.66 nM for the metal-free form and 2.68 ± 0.53 nM for the gallium-complexed form. nih.govresearchgate.net Similarly, a Sulfo-Cy7 conjugate targeting integrin αvβ3 (Sulfo-Cy7-FSC-RGD) displayed enhanced affinity compared to the unlabeled parent compound. nih.govacs.org In another study, a Sulfo-Cy7 conjugate was developed as a fluorescent antagonist for the adenosine (B11128) A3 receptor (A3AR), exhibiting a high affinity (Ki of 21.6 nM) and suitability for characterization by flow cytometry. nih.gov These studies confirm that Sulfo-Cy7 labeling provides a reliable method for evaluating ligand-receptor interactions in cellular systems. nih.govresearchgate.netnih.gov

Table 1: Receptor Affinity of Sulfo-Cy7-labeled Bioconjugates

Compound Target Receptor Cell Line IC50 / Ki Value (nM) Reference
Sulfo-Cy7-FSC-MG (uncomplexed) CCK2R A431-CCK2 2.81 ± 0.66 nih.gov
Sulfo-Cy7-FSC-MG ([natGa] complexed) CCK2R A431-CCK2 2.68 ± 0.53 nih.gov
Sulfo-Cy7-FSC-RGD (uncomplexed) Integrin αvβ3 M21 1.13 ± 0.22 nih.gov
Sulfo-Cy7-FSC-RGD ([natGa] complexed) Integrin αvβ3 M21 0.81 ± 0.19 nih.gov
MRS7535 (Sulfo-Cy7 conjugate) Adenosine A3 (A3AR) HEK293 21.6 nih.gov

Cell Internalization Mechanisms of Sulfo-Cy7-labeled Bioconjugates

Understanding how bioconjugates enter cells is crucial for drug delivery and molecular imaging. Sulfo-Cy7-labeled molecules are instrumental in studying these internalization pathways. Studies have shown that the uptake of these conjugates is often a specific, receptor-mediated process. acs.org For example, the internalization of a [68Ga]Ga-Sulfo-Cy7-FSC-MG conjugate into A431-CCK2R cells was significantly reduced in blocking studies where the receptor was saturated with an unlabeled ligand, confirming a receptor-mediated endocytosis mechanism. acs.org

Table 2: Cellular Internalization of Sulfo-Cy7 Bioconjugates

Compound Cell Line Incubation Time Internalized Activity (%) Blocked Internalization (%) Reference
[68Ga]Sulfo-Cy7-FSC-MG A431-CCK2R 1 hour 4.56 ± 0.39 0.19 ± 0.1 acs.org
[68Ga]Sulfo-Cy7-FSC-MG A431-CCK2R 2 hours 8.75 ± 1.32 0.44 ± 0.41 acs.org
[68Ga]Sulfo-Cy7-FSC-RGD M21 (αvβ3 positive) 1 hour 2.45 ± 0.36 N/A* acs.org
[68Ga]Sulfo-Cy7-FSC-RGD M21 (αvβ3 positive) 2 hours 4.41 ± 1.17 N/A* acs.org
Sulfo-Cy7-FSC-MG A431-CCK2R 2 hours 10.78 ± 1.04 1.65 ± 0.47 acs.org
Sulfo-Cy7-FSC-RGD M21 (αvβ3 positive) 2 hours 5.79 ± 0.88 N/A* acs.org

Specificity was confirmed using αvβ3 negative cells, which showed significantly lower uptake (0.43 ± 0.25% at 1h; 0.71 ± 0.66% at 2h).

Investigation of Enzyme-Substrate Interactions (e.g., HRP) and Product Formation

Sulfo-Cy7 has been identified as a near-infrared substrate for horseradish peroxidase (HRP), an enzyme widely used in immunoassays and biosensors. acs.orgnih.gov The interaction is characterized by a loss of fluorescence upon enzymatic oxidation of the Sulfo-Cy7 molecule in a manner dependent on the HRP co-substrate, hydrogen peroxide (H2O2). acs.orgnih.gov This property allows for the development of sensitive assays for H2O2 detection and for monitoring HRP activity. acs.org

Mechanistic studies reveal that the HRP-catalyzed oxidation of Sulfo-Cy7 is not a simple one-step process. The reaction involves the formation of radical products. acs.orgnih.gov The proposed mechanism involves an initial one-electron oxidation of the Sulfo-Cy7 (S7) molecule to form a radical cation (S7•+). This is followed by a disproportionation reaction where two radical cations interact, resulting in the regeneration of one molecule of the original S7 substrate and the formation of a non-fluorescent, oxidized product (S72+). acs.org This mechanism is analogous to that of other well-known HRP substrates like ABTS. acs.orgnih.gov This enzyme-substrate system is a cornerstone of Tyramide Signal Amplification (TSA), a technique that dramatically enhances the signal intensity in applications like immunohistochemistry (IHC) and fluorescence in situ hybridization (FISH). lumiprobe.com

Methodological Considerations for Research Studies

To ensure accuracy and reliability in studies utilizing Sulfo-Cy7, several methodological factors must be carefully managed. These include mitigating fluorescence quenching, planning for multi-color imaging, and validating signal linearity.

Strategies for Quenching Mitigation in Imaging Buffers

Fluorescence quenching, the process that leads to a decrease in fluorescence intensity, can arise from photobleaching or self-quenching due to dye aggregation. Several strategies can be employed to mitigate these effects. Photobleaching, the irreversible photodegradation of the fluorophore, can be reduced by minimizing the intensity and duration of the excitation light. aatbio.comoxinst.com Another effective strategy is to supplement imaging buffers with antioxidants or reducing agents, such as ascorbic acid or p-phenylenediamine (B122844) (PPD), which help protect the dye from reactive oxygen species generated during fluorescence excitation. optica.org

Self-quenching often occurs when multiple dye molecules are conjugated to a single protein, leading to aggregation and energy transfer between them. actanaturae.ru The hydrophilic nature of Sulfo-Cy7, due to its sulfonate groups, helps to reduce aggregation compared to non-sulfonated cyanine dyes. Furthermore, designing dyes with an asymmetrical charge distribution can prevent the π-stacking of chromophores, thereby minimizing quenching. researchgate.net In some advanced applications, quenching is used advantageously in a pre-targeting strategy, where a quencher molecule is used to silence background fluorescence from non-bound probes, thereby increasing the signal-to-background ratio. nih.gov

Co-Localization Studies with Other Wavelength Dyes and Spectral Unmixing Algorithms

Sulfo-Cy7's emission in the near-infrared spectrum makes it an excellent candidate for multicolor imaging studies, where it can be paired with dyes that emit at shorter wavelengths, such as Cy5 or Cy5.5. nih.gov This allows for the simultaneous visualization of multiple targets within the same sample. For example, researchers have used a combination of Cy5.5-labeled and Cy7-labeled antibodies to non-invasively distinguish between two different types of epidermal growth factor receptors (HER1 and HER2) on tumors in a mouse model. nih.gov

A critical consideration in such experiments is the potential for spectral overlap between the emission profiles of the different dyes. To accurately separate the distinct fluorescence signals, spectral unmixing algorithms are required. nih.gov These algorithms, such as the least-squares method, use the known emission spectrum of each individual dye (the "reference spectrum") to mathematically deconvolve the composite image and determine the true contribution of each fluorophore at every pixel. beckman.com This process effectively eliminates crosstalk between channels and removes interference from background autofluorescence, ensuring accurate co-localization analysis. nih.govbeckman.com

Validation of Signal Linearity Using Phantoms in Imaging Research

For quantitative fluorescence imaging, it is essential to confirm that the detected signal intensity is directly proportional to the concentration of the fluorescent probe over the relevant range. This validation of signal linearity is often performed using phantoms. Phantoms are materials designed to mimic the optical properties of biological tissue, into which known concentrations of the dye, such as Sulfo-Cy7, are incorporated. google.comnih.gov

By imaging a series of phantom vials containing progressively higher concentrations of Sulfo-Cy7, researchers can generate a calibration curve, plotting fluorescence intensity against dye concentration. google.com A high degree of linearity in this plot (indicated by a high R-squared value) confirms that the imaging system provides a quantitative response. google.com This validation step is crucial for standardizing imaging protocols and ensuring that comparisons of fluorescence intensity between different samples or at different time points are meaningful and accurate. google.com

Q & A

Q. What are the critical spectroscopic properties of Sulfo-Cy7-acid, and how should researchers validate them experimentally?

this compound exhibits near-infrared absorption (~750 nm) and emission (~773 nm), making it suitable for deep-tissue imaging. To validate these properties, researchers should:

  • Use UV-Vis spectrophotometry and fluorescence spectroscopy under standardized buffer conditions (e.g., PBS, pH 7.4).
  • Compare observed maxima against literature values and account for solvent polarity effects .
  • Calibrate instruments using reference dyes (e.g., Cy5.5) to ensure accuracy .

Q. How can this compound be conjugated to biomolecules without compromising fluorescence efficiency?

Carbodiimide-based crosslinking (e.g., EDC/NHS chemistry) is commonly used:

  • Optimize molar ratios (dye:protein = 2:1 to 4:1) to balance labeling efficiency and steric hindrance.
  • Purify conjugates via size-exclusion chromatography or dialysis to remove unreacted dye.
  • Validate conjugation success using SDS-PAGE with in-gel fluorescence scanning or MALDI-TOF .

Q. What are the best practices for quantifying this compound in complex biological matrices?

  • Sample preparation: Use centrifugal filters (3 kDa cutoff) to separate free dye from protein-bound dye.
  • Quantification: Employ absorbance at 750 nm (molar extinction coefficient ~200,000 M⁻¹cm⁻¹) with correction for scatter via baseline subtraction.
  • Validation: Cross-check with fluorescence intensity measurements using a standard curve .

Advanced Research Questions

Q. How can researchers address contradictions in fluorescence signal stability between in vitro and in vivo studies?

Discrepancies often arise from environmental factors:

  • In vivo challenges: Tissue autofluorescence, pH variations, and enzymatic degradation. Mitigate via:
  • Pre-injection with blocking agents (e.g., BSA or Evans blue).
  • Use of ratiometric imaging with a reference dye to normalize signals .
    • Experimental controls: Include sham-treated animals to quantify background fluorescence and validate dye stability over time .

Q. What methodologies optimize this compound’s performance in multiplexed imaging with other NIR dyes?

  • Spectral unmixing: Characterize emission overlap using single-dye controls and apply linear algebra-based algorithms (e.g., non-negative matrix factorization).
  • Excitation timing: Use staggered laser pulses to reduce crosstalk in time-resolved imaging systems.
  • Validation: Perform spike-and-recovery experiments in biological samples to confirm specificity .

Q. How should researchers design experiments to resolve conflicting data on this compound’s cellular uptake mechanisms?

  • Hypothesis testing: Compare energy-dependent (e.g., 4°C incubation to inhibit endocytosis) vs. passive diffusion pathways.
  • Competitive inhibition: Co-incubate with known endocytosis inhibitors (e.g., chlorpromazine or dynasore).
  • Quantitative analysis: Use flow cytometry to correlate fluorescence intensity with uptake inhibitors, ensuring statistical power (n ≥ 3 biological replicates) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing this compound’s biodistribution data across studies?

  • Normalization: Express organ-specific signals as % injected dose per gram (%ID/g) to standardize comparisons.
  • Meta-analysis: Use mixed-effects models to account for inter-study variability in animal models or imaging protocols.
  • Open data: Share raw fluorescence values and imaging parameters in repositories like Zenodo to enhance reproducibility .

Q. How can researchers ensure reproducibility when adapting this compound protocols to novel tissue types?

  • Tissue clearing: Optimize optical transparency using hydrogel-based methods (e.g., CLARITY) for consistent signal penetration.
  • Protocol documentation: Detail buffer composition, incubation times, and equipment settings (e.g., laser power, exposure time) in supplementary materials.
  • Cross-lab validation: Collaborate with independent labs to replicate key findings using shared reagent batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.